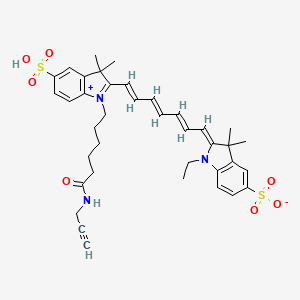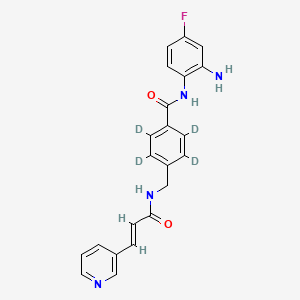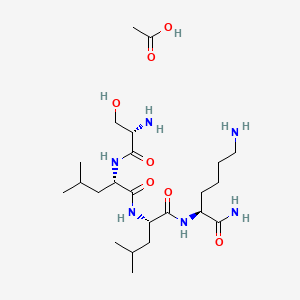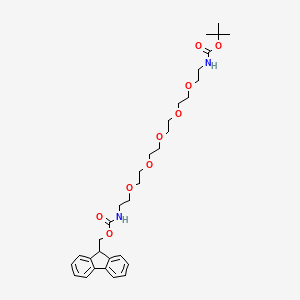
Cy7-YNE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7-YNE is a near-infrared fluorescent dye belonging to the heptamethine cyanine family. These dyes are known for their unique structure and attractive photophysical properties, making them highly valuable in various scientific applications. This compound, in particular, is characterized by its ability to emit fluorescence in the near-infrared region, which is beneficial for in vivo imaging and other biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7-YNE typically involves the condensation of a heptamethine cyanine core with an alkyne functional group. The process begins with the preparation of the heptamethine cyanine core, which is achieved through the reaction of a quaternary ammonium salt with a suitable aldehyde under basic conditions. The resulting intermediate is then reacted with an alkyne-containing reagent to introduce the alkyne functionality, forming this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy7-YNE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may alter its photophysical properties.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its fluorescence characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various this compound derivatives with modified photophysical properties, making them suitable for specific applications in imaging and diagnostics .
Scientific Research Applications
Cy7-YNE has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence imaging to study biological processes at the cellular and molecular levels.
Medicine: Utilized in diagnostic imaging, particularly for in vivo imaging of tissues and organs.
Industry: Applied in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Cy7-YNE involves its ability to absorb light in the near-infrared region and emit fluorescence. This property is due to the extended conjugation of the heptamethine cyanine core, which allows for efficient energy absorption and emission. The molecular targets and pathways involved include interactions with biological macromolecules, such as proteins and nucleic acids, enabling the visualization of biological processes .
Comparison with Similar Compounds
Similar Compounds
Cy3: A cyanine dye with shorter wavelength emission, used for similar applications but with different spectral properties.
Cy5: Another cyanine dye with intermediate wavelength emission, offering a balance between Cy3 and Cy7.
Indocyanine Green: A clinically approved near-infrared dye used in medical imaging.
Uniqueness of Cy7-YNE
This compound stands out due to its near-infrared emission, which provides deeper tissue penetration and reduced background fluorescence compared to other dyes. This makes it particularly valuable for in vivo imaging applications .
Properties
Molecular Formula |
C38H45N3O7S2 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
(2Z)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C38H45N3O7S2/c1-7-24-39-36(42)19-15-12-16-25-41-33-23-21-29(50(46,47)48)27-31(33)38(5,6)35(41)18-14-11-9-10-13-17-34-37(3,4)30-26-28(49(43,44)45)20-22-32(30)40(34)8-2/h1,9-11,13-14,17-18,20-23,26-27H,8,12,15-16,19,24-25H2,2-6H3,(H2-,39,42,43,44,45,46,47,48) |
InChI Key |
AVNJFJGWLDAJJM-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B11932784.png)
![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide](/img/structure/B11932793.png)


![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11932814.png)

![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)



